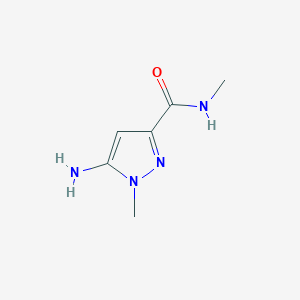

5-氨基-N,1-二甲基-1H-吡唑-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Amino-pyrazoles, including 5-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide, are a class of fascinating and privileged organic tools for the construction of diverse heterocyclic or fused heterocyclic scaffolds . They have been used as versatile synthetic building blocks in the synthesis of remarkable organic molecules with an emphasis on versatile functionalities .

Synthesis Analysis

5-Amino-pyrazoles have been synthesized using a variety of approaches, including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions . These compounds have been used to construct diverse heterocyclic scaffolds, such as poly-substituted heterocyclic compounds and fused heterocyclic compounds .Molecular Structure Analysis

The molecular structure of 5-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide is characterized by a five-membered ring structure with two nitrogen atoms, providing diverse functionality and stereochemical complexity .Chemical Reactions Analysis

5-Amino-pyrazoles have been used in a wide variety of chemical reactions to construct diverse heterocyclic or fused heterocyclic scaffolds . These include conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .Physical And Chemical Properties Analysis

The average mass of 5-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide is 111.145 Da .科学研究应用

抗肿瘤活性及合成

研究探索了吡唑衍生物的合成和抗肿瘤活性,包括与 5-氨基-N,1-二甲基-1H-吡唑-3-甲酰胺相关的衍生物。例如,已经研究了源自 5-氨基-3-(芳基氨基)-1H-吡唑-4-甲酰胺的吡唑并嘧啶和席夫碱的合成,显示出对各种人类癌细胞系的体外抗肿瘤活性。还讨论了构效关系 (SAR),突出了这些化合物在癌症治疗中的潜力 (Hafez 等,2013)。

杂环化反应

涉及 5-氨基吡唑衍生物的杂环化反应已经过研究,揭示了这些反应的多种可能方向。这项研究提供了对 5-氨基吡唑化学行为的见解,为在化学和医学的各个领域具有潜在应用的新型化合物提供了一条途径 (Rudenko 等,2011)。

合成和表征

另一项研究重点关注新的 5-氨基吡唑和吡唑并[1,5-a]嘧啶衍生物的合成、表征和细胞毒性。这些化合物被合成并评估了其对艾氏腹水癌 (EAC) 细胞的体外细胞毒活性,表明它们作为治疗剂的潜力 (Hassan 等,2014)。

DNA 识别

已经对使用吡咯-咪唑聚酰胺识别双链 DNA 小沟中的核心 5‘-GGG-3‘ 序列进行了研究。这项工作强调了吡咯-咪唑聚酰胺在 DNA 识别中的多功能性,拓宽了潜在治疗和研究应用的序列库 (Swalley 等,1996)。

抗分枝杆菌活性

已经研究了取代的 2,7-二甲基咪唑并[1,2-a]吡啶-3-甲酰胺衍生物的合成和评估,以了解它们的抗分枝杆菌活性。一些合成的化合物表现出中等到良好的抗结核活性,突出了它们在治疗结核分枝杆菌感染方面的潜力 (Jadhav 等,2016)。

水溶性吡唑酸铑 (I) 配合物的合成

已经探索了 3,5-二甲基-4-氨基甲基吡唑配体的合成和反应性,从而开发出新的水溶性吡唑酸铑 (I) 配合物。这项研究为催化和材料科学提供了潜在应用 (Esquius 等,2000)。

未来方向

5-Amino-pyrazoles, including 5-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide, represent a class of promising functional reagents, similar to the biologically active compounds, highlighted with diverse applications especially in the field of pharmaceutics and medicinal chemistry . Therefore, they are expected to continue to be a focus of research in the future.

作用机制

Target of Action

The primary targets of 5-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide are Fibroblast Growth Factor Receptors (FGFRs). FGFRs play a critical role in various cancers . The aberrant activation of FGFRs has led to the development of several FGFR inhibitors in the clinic .

Mode of Action

5-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide interacts with its targets, FGFRs, by inhibiting their activity. It is designed and synthesized as a novel pan-FGFR covalent inhibitor targeting both wild-type and the gatekeeper mutants . This interaction results in the inhibition of the growth of cancer cells .

Biochemical Pathways

The biochemical pathways affected by 5-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide involve the FGFR signaling pathway. By inhibiting FGFRs, this compound disrupts the signaling pathway, leading to the inhibition of cell growth and proliferation .

Result of Action

The molecular and cellular effects of the action of 5-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide include strong growth-inhibitory effects. It shows selectivity toward the estrogen receptor-positive breast cancer cells (MCF-7) compared to other 5-amino-1H-pyrazole-4-carboxamide derivatives . In addition, it also exhibits appropriate (μM) adenosine deaminase inhibitory potency .

属性

IUPAC Name |

5-amino-N,1-dimethylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O/c1-8-6(11)4-3-5(7)10(2)9-4/h3H,7H2,1-2H3,(H,8,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTKQPLDWVAVUCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=NN(C(=C1)N)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(6-chlorobenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2695912.png)

![7-(4-ethoxyphenyl)-4-((3-methylbenzyl)thio)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2695918.png)

![N-[(E)-2-(4-bromophenyl)sulfonyl-2-nitroethenyl]-2,4-difluoroaniline](/img/structure/B2695922.png)

![1,3-dimethyl-5-((3-nitrobenzyl)thio)-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2695929.png)